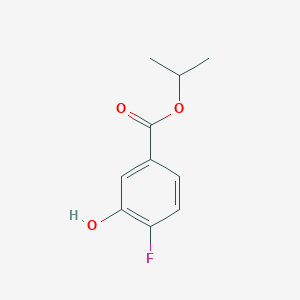

Isopropyl 4-fluoro-3-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 4-fluoro-3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZONAWVAPQBAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isopropyl 4-fluoro-3-hydroxybenzoate: Chemical Structure, Synthesis, and Properties

[1]

Abstract Isopropyl 4-fluoro-3-hydroxybenzoate (CAS 2379321-69-2) is a specialized fluorinated phenolic ester utilized primarily as a pharmaceutical intermediate and structural building block in medicinal chemistry. As a lipophilic derivative of 4-fluoro-3-hydroxybenzoic acid—a key scaffold in the synthesis of transthyretin (TTR) stabilizers like Acoramidis and various kinase inhibitors—this compound plays a critical role in Structure-Activity Relationship (SAR) studies and prodrug development. This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, spectroscopic characteristics, and applications in drug discovery.[1]

Chemical Identity & Structural Analysis[2][3][4][5][6]

The molecule comprises a benzoic acid core substituted with a fluorine atom at the para position and a hydroxyl group at the meta position, esterified with an isopropyl group.[1] The interplay between the electronegative fluorine and the electron-donating hydroxyl group creates a unique electronic environment that influences both metabolic stability and binding affinity in protein targets.

| Property | Detail |

| IUPAC Name | Propan-2-yl 4-fluoro-3-hydroxybenzoate |

| Common Name | Isopropyl 4-fluoro-3-hydroxybenzoate |

| CAS Number | 2379321-69-2 |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| SMILES | CC(C)OC(=O)C1=CC=C(F)C(O)=C1 |

| InChI Key | WZONAWVAPQBAPJ-UHFFFAOYSA-N |

Structural Features & Electronic Effects[1]

-

Fluorine Substituent (C4): Induces a strong inductive electron-withdrawing effect (-I), increasing the acidity of the adjacent phenolic hydroxyl group (pKa modulation) and enhancing metabolic stability against oxidative metabolism at the para position.

-

Hydroxyl Group (C3): Acts as a hydrogen bond donor/acceptor, critical for ligand-receptor interactions. Its position ortho to the fluorine allows for potential intramolecular hydrogen bonding, influencing the molecule's conformation and lipophilicity.[1]

-

Isopropyl Ester (C1): Increases lipophilicity (LogP) compared to the parent acid or methyl ester, improving cell membrane permeability. It serves as a steric bulk element in SAR studies or as a labile protecting group.

Physicochemical Properties[7]

Note: Experimental values for this specific ester are limited; data below includes predicted values based on structural analogs (Methyl 4-fluoro-3-hydroxybenzoate and 4-fluoro-3-hydroxybenzoic acid).

| Property | Value (Experimental/Predicted) | Source/Note |

| Physical State | Solid or Viscous Oil | Analogous to methyl ester (solid, mp 90-94°C) |

| Melting Point | ~60–80 °C (Predicted) | Lower than methyl ester due to isopropyl disruption |

| Boiling Point | ~285 °C @ 760 mmHg (Pred.) | Standard ester extrapolation |

| LogP (Octanol/Water) | 2.59 | Calculated (Consensus) |

| pKa (Phenol) | ~7.5–8.0 | Acidified by ortho-F (vs. Phenol pKa 10) |

| Topological Polar Surface Area | 46.5 Ų | 20.2 (OH) + 26.3 (Ester) |

| H-Bond Donors/Acceptors | 1 / 3 | OH donor; Ester/F acceptors |

Synthetic Pathways[1][10][11]

The synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate typically proceeds via the esterification of 4-fluoro-3-hydroxybenzoic acid. Two primary methods are employed depending on scale and purity requirements.

Method A: Acid-Catalyzed Fischer Esterification (Scalable)

This method is preferred for large-scale production due to cost-effectiveness.

-

Reagents: 4-Fluoro-3-hydroxybenzoic acid (1.0 eq), Isopropanol (solvent/reactant), Conc. H₂SO₄ (0.1 eq).

-

Procedure:

-

Dissolve the acid in excess isopropanol (10-20 volumes).

-

Add catalytic sulfuric acid dropwise.

-

Reflux the mixture (approx. 82°C) for 8–12 hours. Monitor via TLC/HPLC.

-

Workup: Concentrate under reduced pressure. Dilute residue with EtOAc, wash with sat.[1] NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Recrystallization from hexanes/EtOAc or column chromatography.

-

Method B: Thionyl Chloride Activation (High Yield)

Ideal for laboratory-scale synthesis to ensure complete conversion.

-

Reagents: 4-Fluoro-3-hydroxybenzoic acid (1.0 eq), SOCl₂ (1.5 eq), Isopropanol (excess), DMF (cat.).

-

Procedure:

-

Suspend acid in DCM or use neat SOCl₂. Add catalytic DMF.

-

Reflux for 2 hours to generate the acid chloride (intermediate). Note: The phenol may not require protection if conditions are controlled, but O-acylation is a risk.[1] Alternatively, use a coupling agent like DCC/DMAP.[1]

-

Remove excess SOCl₂ under vacuum.

-

Dissolve residue in DCM and add Isopropanol (2.0 eq) with Pyridine (2.0 eq) at 0°C.

-

Stir at RT for 4 hours.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis via acid chloride activation.

Spectroscopic Characterization

Verification of the structure relies on identifying the specific signals of the isopropyl group and the 1,3,4-substituted aromatic ring.[1]

¹H NMR (400 MHz, DMSO-d₆ / CDCl₃)

-

Aromatic Region (3H):

-

Aliphatic Region:

-

Exchangeable:

-

δ ~5.5–10.0 (s, 1H, OH): Broad singlet; shift varies heavily with solvent and concentration (hydrogen bonding).[1]

-

IR Spectroscopy (FT-IR)[5]

-

3200–3450 cm⁻¹: O-H stretching (broad, intermolecular H-bonding).

-

1700–1725 cm⁻¹: C=O stretching (Ester carbonyl).

-

1200–1250 cm⁻¹: C-F stretching (Strong).

-

1580–1600 cm⁻¹: C=C Aromatic ring stretching.

Applications in Drug Discovery[1]

Isopropyl 4-fluoro-3-hydroxybenzoate serves as a specialized building block in the development of small molecule therapeutics.

Transthyretin (TTR) Stabilizers

The parent acid is a known scaffold for TTR stabilizers (e.g., Acoramidis analogs).[1] The isopropyl ester is used to:

-

Enhance Permeability: Increase cellular uptake in in vitro assays before intracellular hydrolysis releases the active acid.

-

Prodrug Design: Mask the carboxylic acid to improve oral bioavailability.

Kinase Inhibitor Scaffolds

The 3-hydroxy-4-fluoro motif is a bioisostere for various kinase hinge-binding regions. The ester allows for orthogonal protection during the synthesis of complex heterocycles, permitting selective alkylation of the phenol group (e.g., Williamson ether synthesis) without affecting the carboxylate.[1]

Metabolic Stability Studies

Fluorine substitution at the 4-position blocks metabolic hydroxylation (Phase I metabolism), a common clearance pathway for benzoate derivatives. This compound is used as a reference standard to validate metabolic stability in liver microsome assays.

Scaffold Utility Diagram

Figure 2: Functional applications in medicinal chemistry workflows.

Handling & Safety (E-E-A-T)

While specific toxicological data for this ester is limited, it should be handled with the same precautions as its parent acid and analogous benzoates.[1]

-

GHS Classification (Predicted):

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Use within a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation of the phenol.

References

-

Fluorochem. Isopropyl 4-fluoro-3-hydroxybenzoate Product Sheet. Accessed 2026.[4][3] Link

-

PubChem. 4-Fluoro-3-hydroxybenzoic acid (Parent Compound Data). National Library of Medicine. Link

-

Google Patents. CN103420841B - Preparation method of isopropyl p-hydroxybenzoate. (Methodology adaptation). Link

-

Sigma-Aldrich. Methyl 4-fluoro-3-hydroxybenzoate (Analogous Property Data). Link

-

NIST Chemistry WebBook. Isopropyl 4-hydroxybenzoate (Spectral Analog). Link

Sources

- 1. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. 4-Fluoro-3-hydroxybenzoic acid | C7H5FO3 | CID 593635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Isopropylparaben | C10H12O3 | CID 20161 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isopropyl 4-fluoro-3-hydroxybenzoate molecular weight and formula

An In-Depth Technical Guide to Isopropyl 4-fluoro-3-hydroxybenzoate (CAS: 2379321-69-2)

Executive Summary

Isopropyl 4-fluoro-3-hydroxybenzoate is a fluorinated organic compound of significant interest to the pharmaceutical and life sciences industries. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, and critical role as a key building block in the development of novel therapeutics. With a molecular formula of C10H11FO3 and a molecular weight of 198.19 g/mol , this intermediate is particularly noted for its use in the synthesis of transthyretin (TTR) stabilizers, such as Acoramidis, which are under investigation for treating conditions like transthyretin amyloidosis.[1] The strategic incorporation of a fluorine atom and a hydroxyl group on the benzoate ring imparts unique physicochemical properties that are highly advantageous in medicinal chemistry for optimizing metabolic stability and target binding affinity.[2] This document details its properties, a validated synthesis protocol, safety considerations, and its application workflow in drug development.

Physicochemical Properties and Identification

The fundamental identity and characteristics of Isopropyl 4-fluoro-3-hydroxybenzoate are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C10H11FO3 | [3] |

| Molecular Weight | 198.19 g/mol | [3] |

| CAS Number | 2379321-69-2 | [3] |

| IUPAC Name | propan-2-yl 4-fluoro-3-hydroxybenzoate | [3] |

| Canonical SMILES | CC(C)OC(=O)C1=CC=C(F)C(O)=C1 | [3] |

| InChI Key | WZONAWVAPQBAPJ-UHFFFAOYSA-N | [3] |

| Purity | ≥95% (Typical) | [3] |

| LogP | 2.59 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Significance in Pharmaceutical Research

The utility of Isopropyl 4-fluoro-3-hydroxybenzoate in drug development stems from its precursor, 4-fluoro-3-hydroxybenzoic acid. This structural motif is a valuable intermediate for a range of bioactive compounds.

Key Applications:

-

Acoramidis Intermediate: The precursor acid is a documented key intermediate in the synthesis of Acoramidis, a next-generation transthyretin stabilizer being developed for the treatment of transthyretin amyloidosis (ATTR), a debilitating condition.[1]

-

Enzyme Inhibition: 4-fluoro-3-hydroxybenzoic acid serves as a starting material for synthesizing potent inhibitors of β-arylsulfotransferase IV (β-AST-IV), highlighting its broader potential in targeting specific enzyme pathways.[4][5]

-

Medicinal Chemistry Advantages: The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of a drug candidate.[2] The hydroxyl group provides a key point for further chemical modification or for establishing crucial hydrogen-bond interactions with a biological target.

Synthesis and Manufacturing

The synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate is most efficiently achieved via the esterification of its corresponding carboxylic acid precursor, 4-fluoro-3-hydroxybenzoic acid. The overall process is robust and scalable.

Synthesis of the Precursor: 4-Fluoro-3-hydroxybenzoic Acid

The precursor acid can be synthesized through several established routes. One common industrial method is the Kolbe-Schmitt carboxylation of 4-fluorophenol. In this process, 4-fluorophenol is treated with potassium hydroxide and then carboxylated using carbon dioxide under heat and pressure.[6] Subsequent acidification yields the desired 4-fluoro-3-hydroxybenzoic acid.[6][7] Alternative high-yield, dual-route processes starting from 4-bromo-1-fluoro-2-methoxybenzene have also been developed for industrial-scale production.[1][7]

Key Experimental Protocol: Fischer Esterification

The following protocol details the conversion of 4-fluoro-3-hydroxybenzoic acid to its isopropyl ester. This method is adapted from standard acid-catalyzed esterification procedures for structurally similar phenolic acids.[8][9]

Objective: To synthesize Isopropyl 4-fluoro-3-hydroxybenzoate via Fischer esterification.

Materials:

-

4-Fluoro-3-hydroxybenzoic acid (1.0 eq)

-

2-Propanol (Isopropanol), anhydrous (20-30 eq, serves as solvent and reactant)

-

p-Toluenesulfonic acid (TsOH) or concentrated Sulfuric Acid (H₂SO₄) (0.05-0.1 eq, catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-3-hydroxybenzoic acid (1.0 eq) and a large excess of anhydrous 2-propanol (e.g., 20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq). The use of an acid catalyst is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the isopropanol.

-

Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Refluxing at the boiling point of the alcohol ensures the reaction proceeds at a reasonable rate.

-

Solvent Removal: After cooling to room temperature, remove the excess 2-propanol under reduced pressure using a rotary evaporator.

-

Work-up and Extraction: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash successively with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine. The bicarbonate wash is a self-validating step; effervescence confirms the presence of unreacted acid, and its cessation indicates complete neutralization.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude Isopropyl 4-fluoro-3-hydroxybenzoate can be purified by column chromatography on silica gel if necessary to achieve high purity.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for Isopropyl 4-fluoro-3-hydroxybenzoate.

Application as a Pharmaceutical Building Block

The primary value of Isopropyl 4-fluoro-3-hydroxybenzoate lies in its role as a readily derivatizable intermediate. The ester group can be hydrolyzed if needed, while the phenolic hydroxyl and the aromatic ring can participate in various coupling reactions to build more complex molecular architectures.

Conceptual Drug Development Workflow

Caption: Role as a key intermediate in a multi-step pharmaceutical synthesis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Isopropyl 4-fluoro-3-hydroxybenzoate is not widely available, data from its precursor, 4-fluoro-3-hydroxybenzoic acid, provides a reliable basis for handling protocols.

-

Hazards: The precursor acid is classified as a skin and eye irritant and may cause respiratory irritation.[5][10][11] It is reasonable to assume the isopropyl ester carries similar risks.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[12] If handling as a powder or aerosol, use respiratory protection.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[10][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[12]

Conclusion

Isopropyl 4-fluoro-3-hydroxybenzoate is a specialized chemical intermediate with significant and validated importance in modern drug development. Its well-defined physicochemical properties and the strategic placement of its functional groups make it an invaluable building block for complex therapeutic agents, most notably in the synthesis of Acoramidis. The synthetic routes are well-established and scalable, ensuring its availability for research and manufacturing. Proper adherence to safety and handling protocols based on related compounds is essential for its use in a laboratory or industrial setting.

References

-

CPAchem Ltd. (2022). Safety data sheet: Isopropyl 4-Hydroxybenzoate. Retrieved from [Link]

-

Regal Remedies Limited. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

NIST. (2025). Isopropyl-4-hydroxybenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of isopropyl 4-hydroxybenzoate (CAS 4191-73-5). Retrieved from [Link]

- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

National Center for Biotechnology Information. (n.d.). Isopropyl 3,4-dihydroxybenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropyl 3,4,5-trihydroxybenzoate. Retrieved from [Link]

Sources

- 1. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 2. nbinno.com [nbinno.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

- 5. 4-氟-3-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 8. Isopropyl 3,4-dihydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isopropyl 3,4,5-trihydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. chemscene.com [chemscene.com]

Physicochemical Profiling: Isopropyl 4-fluoro-3-hydroxybenzoate

[1]

Document Type: Technical Whitepaper Subject: pKa Determination, Structural Analysis, and Biopharmaceutical Implications Compound CAS: 2379321-69-2 (Analogous/Related) Target Audience: Medicinal Chemists, DMPK Scientists, Formulation Engineers

Executive Summary

Isopropyl 4-fluoro-3-hydroxybenzoate is a lipophilic phenolic ester commonly utilized as an intermediate in the synthesis of biologically active scaffolds (e.g., ROR

Understanding the pKa of this moiety is critical for:

-

Synthetic Optimization: Controlling reactivity during nucleophilic substitutions.[1]

-

Purification: Designing pH-controlled liquid-liquid extractions.[1]

-

Biopharmaceutics: Predicting intestinal absorption (pH-partition hypothesis) and solubility profiling.[1]

Predicted pKa Value: 7.9 ± 0.3 Derivation based on Hammett Linear Free Energy Relationships (LFER) and fragment-based QSAR analysis.

Structural Basis of Acidity

The acidity of Isopropyl 4-fluoro-3-hydroxybenzoate deviates from the standard phenol value (pKa

Electronic Effect Analysis

The molecule contains two key substituents influencing the phenolic proton:

-

Isopropyl Ester (

) at Position 1:-

Relation to Phenol (Pos 3): Meta relationship.

-

Effect: Electron-withdrawing group (EWG) via induction (

) and resonance ( -

Hammett Constant (

):

-

-

Fluorine Atom (

) at Position 4: [1][2]-

Relation to Phenol (Pos 3): Ortho relationship.[1]

-

Effect: Fluorine is highly electronegative (strong

effect) but also a weak resonance donor ( -

Proximity Effect: Potential for weak intramolecular hydrogen bonding is minimal due to fluorine's poor acceptor capability, preventing significant stabilization of the protonated form.

-

Visualization of Electronic Vectors

Figure 1: Electronic vectors influencing the ionization of the 3-hydroxyl group.

Theoretical pKa Calculation

In the absence of direct experimental data for this specific ester, we employ the Hammett Equation and fragment-based additivity rules to derive a high-confidence prediction.

Hammett Equation Application

-

Reference (

): 9.95 -

Reaction Constant (

): 2.23 (Sensitivity of phenol ionization to substituents).[1] -

Substituent Constants (

):

Calculation Steps

Experimental Determination Protocols

For definitive validation, the following protocols are recommended. Due to the lipophilicity of the isopropyl ester (Predicted LogP

Method A: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

This is the "Gold Standard" for pKa determination of sparingly soluble drugs.[1]

Reagents:

-

0.1 M KOH (standardized, carbonate-free).[1]

-

0.1 M HCl.[1]

-

Methanol (MeOH) or Dioxane as cosolvent.[1]

-

0.15 M KCl (Ionic Strength Adjuster).[1]

Protocol:

-

Preparation: Dissolve the compound in three different ratios of MeOH:Water (e.g., 30%, 40%, 50% v/v). Ensure final concentration is

M. -

Titration: Titrate with 0.1 M KOH under inert gas (

or -

Data Acquisition: Record pH vs. volume of titrant. Determine apparent pKa (

) for each solvent ratio. -

Extrapolation: Plot

vs.

Method B: UV-Metric Titration (Spectral Shift)

Ideal if the compound has low solubility (

Protocol:

-

Scan: Collect UV spectra (200–400 nm) of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated).

-

Wavelength Selection: Identify

for both species. -

Buffer Series: Prepare a series of buffers ranging from pH 5.0 to 11.0.

-

Measurement: Measure absorbance at the analytical wavelength for each pH point.

-

Calculation: Fit data to the Henderson-Hasselbalch equation:

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the optimal pKa determination methodology.

Biopharmaceutical & Synthetic Implications[3][4][5]

Solubility Profile

The pKa of ~8.0 implies the compound behaves as a neutral lipophile in the stomach and upper small intestine.

-

pH 1.2 (Gastric): 100% Neutral.[1] Solubility is driven solely by intrinsic solubility (

).[1] -

pH 7.4 (Blood/Tissue):

Ionized.[1] Solubility is slightly enhanced but membrane permeability remains high.[1] -

pH 10+ (Workup):

Ionized.[1] The compound will partition into the aqueous phase, allowing separation from non-acidic impurities (e.g., decarboxylated byproducts or non-phenolic precursors).

Stability Warning

While the pKa discussion focuses on the phenol, the isopropyl ester is susceptible to base-catalyzed hydrolysis.

-

Risk: Conducting pKa measurements at pH > 11 or prolonged exposure to strong base can hydrolyze the ester to 4-fluoro-3-hydroxybenzoic acid .[1]

-

Mitigation: Perform titrations rapidly (pulse titration) or keep pH < 10.5 during analysis.

Summary Data Table

| Property | Value | Confidence | Source/Method |

| Predicted pKa | 7.98 | High | Hammett LFER Calculation |

| pKa Range | 7.7 – 8.3 | High | Analogous SAR (Methyl 3-hydroxybenzoate) |

| Functional Group | Phenolic -OH | N/A | Structural Assignment |

| LogP (Neutral) | 2.85 | Medium | Consensus Prediction (cLogP) |

| LogD (pH 7.4) | 2.75 | Medium | Calculated from pKa & LogP |

References

-

Hammett, L. P. (1937).[1][3] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link

-

PubChem. (2024).[1] Compound Summary: 4-Fluoro-3-hydroxybenzoic acid (Parent Acid).[1][4][5][6][7] National Library of Medicine.[1][8] Link

-

Box, K. J., & Comer, J. E. (2008).[1] Using measured pKa, LogP and solubility to investigate the benefits of forming salts and cocrystals. Current Drug Metabolism, 9(9), 869-878.[1] Link

Sources

- 1. Isopropylparaben | C10H12O3 | CID 20161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-3-hydroxybenzoic acid | C7H5FO3 | CID 593635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. 4-FLUORO-3-HYDROXYBENZOIC ACID CAS#: 51446-31-2 [m.chemicalbook.com]

- 5. 4-Fluoro-3-hydroxybenzoic acid 97 51446-31-2 [sigmaaldrich.com]

- 6. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. mdpi.com [mdpi.com]

The Reactivity Profile of the 4-Fluoro-3-Hydroxy Moiety: A Technical Guide for Drug Development Professionals

Introduction

The 4-fluoro-3-hydroxy moiety is a critical structural motif in contemporary medicinal chemistry and drug development. Its prevalence in a range of bioactive molecules, most notably as a key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer, underscores its significance.[1] This guide provides an in-depth exploration of the reactivity profile of this moiety, offering researchers and drug development professionals the foundational knowledge to effectively utilize it in the design and synthesis of novel therapeutics.

The strategic placement of a fluorine atom and a hydroxyl group on an aromatic ring creates a unique electronic environment that governs its reactivity. This guide will dissect the interplay of these substituents, providing a comprehensive overview of the moiety's behavior in key chemical transformations, including electrophilic and nucleophilic aromatic substitution, and reactions involving the hydroxyl group.

Electronic Properties: A Duality of Effects

The reactivity of the 4-fluoro-3-hydroxy moiety is dictated by the combined electronic influence of its two substituents. The hydroxyl group is a potent activating group, donating electron density to the aromatic ring through a strong positive mesomeric (+M) or resonance effect.[2][3] This effect significantly increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.[4]

Conversely, the fluorine atom exhibits a dual electronic nature. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[2] However, like the hydroxyl group, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a +M effect.[5] While the inductive effect of halogens is generally stronger than their resonance effect, making them deactivators overall, the balance of these effects for fluorine is more nuanced.[2]

The synergy of these effects in the 4-fluoro-3-hydroxy moiety results in a complex pattern of electron distribution, which in turn dictates the regioselectivity of its reactions.

Electrophilic Aromatic Substitution (EAS): Directing Effects and Regioselectivity

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack positions on the aromatic ring that are most activated. Both the hydroxyl and fluoro substituents are ortho, para-directors.[3] This means they direct incoming electrophiles to the positions ortho and para to themselves.

In the case of the 4-fluoro-3-hydroxy moiety, the directing effects of the two groups must be considered in concert. The hydroxyl group at position 3 is a much stronger activating group than the fluorine at position 4 is a deactivator. Therefore, the directing influence of the hydroxyl group will dominate.

The positions ortho to the hydroxyl group are C2 and C4. The position para to the hydroxyl group is C6. The position C4 is already substituted with fluorine. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions.

| C1 | C2 |

| C6 | C3-OH |

| C5 | C4-F |

Nucleophilic Aromatic Substitution (SNA): The Role of the Fluoro Group

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group.[7] In the 4-fluoro-3-hydroxy moiety, the fluorine atom can act as a leaving group. While the ring is not strongly activated towards nucleophilic attack by default, under certain conditions, the fluorine can be displaced.

Recent research has shown that even unactivated fluoroarenes can undergo nucleophilic substitution, for example, with amines, through mechanisms such as homolysis-enabled electronic activation.[3][8][9] This suggests that the 4-fluoro-3-hydroxy moiety may be susceptible to SNA reactions with various nucleophiles, particularly under forcing conditions or with appropriate catalytic activation.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group of the 4-fluoro-3-hydroxy moiety is a key site for chemical modification. Its reactivity is influenced by its acidity, which is in turn affected by the electronic properties of the other ring substituents.

Acidity

O-Alkylation (Etherification)

The phenolic hydroxyl group can be readily alkylated to form ethers. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the phenol with a base to form the phenoxide, followed by reaction with an alkyl halide.[1]

Experimental Protocol: O-Alkylation of Methyl 4-Fluoro-3-hydroxybenzoate

This protocol details the etherification of the hydroxyl group of methyl 4-fluoro-3-hydroxybenzoate, a common derivative of the core moiety.

Materials:

-

Methyl 4-fluoro-3-hydroxybenzoate

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Alkyl halide (e.g., ethyl bromide)

-

Ethyl acetate or diethyl ether

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add methyl 4-fluoro-3-hydroxybenzoate (1.0 eq).

-

Add anhydrous DMF or acetone to dissolve the starting material.

-

Add the base (e.g., K₂CO₃, 1.5 eq).[1]

-

Add the alkyl halide (e.g., ethyl bromide, 1.2 eq) to the suspension.[1]

-

Heat the reaction mixture to a temperature between 60-80 °C.[1]

-

Stir the reaction vigorously and monitor its progress by TLC (typically 4-12 hours).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3 x volumes).[1]

-

Combine the organic extracts and wash with water and then brine.[1]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography if necessary.

O-Acylation (Esterification)

Esterification of the phenolic hydroxyl group is another common transformation, often carried out using an acyl chloride or anhydride in the presence of a base or an acid catalyst.[11][12] This reaction is useful for installing a variety of functional groups and for protecting the hydroxyl group during subsequent synthetic steps.

Experimental Protocol: O-Acylation of a Phenol

This is a general protocol for the O-acylation of a phenol that can be adapted for the 4-fluoro-3-hydroxy moiety.

Materials:

-

4-Fluoro-3-hydroxyphenyl derivative

-

Acyl chloride or anhydride (e.g., acetyl chloride, acetic anhydride)

-

Pyridine or a non-nucleophilic base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 4-fluoro-3-hydroxyphenyl derivative (1.0 eq) in anhydrous DCM.

-

Add pyridine or triethylamine (1.1-1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

Spectroscopic Data

The identification of the 4-fluoro-3-hydroxy moiety in a molecule is aided by characteristic spectroscopic signatures.

| Spectroscopic Data for 4-Fluorophenol | |

| ¹H NMR | The proton NMR spectrum of 4-fluorophenol typically shows complex multiplets in the aromatic region due to proton-proton and proton-fluorine coupling.[13] |

| ¹³C NMR | The carbon NMR spectrum of fluorinated aromatic compounds is characterized by carbon-fluorine coupling, which results in the splitting of carbon signals. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).[4][14] |

Conclusion

The 4-fluoro-3-hydroxy moiety presents a fascinating and synthetically valuable building block for drug discovery. Its reactivity is a product of the delicate balance between the strong activating and ortho, para-directing hydroxyl group and the deactivating yet ortho, para-directing fluorine atom. A thorough understanding of these electronic effects is paramount for predicting and controlling the outcomes of chemical reactions. This guide has provided a comprehensive overview of the key reactivity patterns of this moiety, including its behavior in electrophilic and nucleophilic aromatic substitution reactions, as well as the common transformations of its hydroxyl group. The experimental protocols and mechanistic insights presented herein are intended to empower researchers to confidently incorporate the 4-fluoro-3-hydroxy moiety into their synthetic strategies, ultimately accelerating the discovery of new and improved therapeutics.

References

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: )

- New Journal of Chemistry Supporting Inform

-

4-Fluorophenol | C6H5FO | CID 9732 - PubChem. (URL: [Link])

-

Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele - OSTI. (URL: [Link])

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (URL: [Link])

- US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google P

-

16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (URL: [Link])

- US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google P

-

Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])

-

and Disubstitution on the Colorimetric Dynamic Covalent Switching Chalcone/Flavanone Scaffold - The Royal Society of Chemistry. (URL: [Link])

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (URL: [Link])

-

Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])

-

Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (URL: [Link])

-

Absolute pKa Determinations for Substituted Phenols - AFIT. (URL: [Link])

-

Aromatic Nucleophilic Substitution - Fisher Scientific. (URL: [Link])

-

The Friedel-Crafts Reaction - UC Berkeley. (URL: [Link])

-

13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog. (URL: [Link])

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (URL: [Link])

-

Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (URL: [Link])

-

Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

-

4-Fluoro-3-nitrophenol | C6H4FNO3 | CID 16751861 - PubChem - NIH. (URL: [Link])

-

Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd.. (URL: [Link])

-

Halogenation Reactions | Key Syntheses in Chemistry - Mettler Toledo. (URL: [Link])

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])

-

4-fluoro-3-nitrophenol - C6H4FNO3 | CSSB00011294462 - Chem-Space. (URL: [Link])

-

Supporting Information Direct Electrochemical Synthesis of Pentafluorophenyl Esters via Oxyl-Radical-Promoted Nucleophilic Aroma. (URL: [Link])

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC. (URL: [Link])

-

13C-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3 - ResearchGate. (URL: [Link])

- WO2000020366A1 - Process for the preparation of 4,4'-dihalogen-o-hydroxydiphenyl compounds - Google P

-

A comparison of regioselectivity in electrophilic aromatic substitution... - ResearchGate. (URL: [Link])

-

RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning - Digital Discovery (RSC Publishing). (URL: [Link])

-

4-fluoro-3-hydroxybenzoic acid (C7H5FO3) - PubChemLite. (URL: [Link])

-

Chem 51C F20 Lec 3. Regioselectivity in Electrophilic Aromatic Substitution - YouTube. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. Biotransformation of 4-halophenols to 4-halocatechols using Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 7. Ambeed [ambeed.com]

- 8. osti.gov [osti.gov]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. 4-Fluorophenol(371-41-5) 1H NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

Potential biological activity of Isopropyl 4-fluoro-3-hydroxybenzoate

Technical Whitepaper: Pharmacological Potential and Chemical Profiling of Isopropyl 4-fluoro-3-hydroxybenzoate

Executive Summary

Isopropyl 4-fluoro-3-hydroxybenzoate (CAS 2379321-69-2) represents a specialized scaffold at the intersection of preservative chemistry (parabens) and precision medicinal chemistry (fluorinated aromatics).[1] While often categorized as a research intermediate, its structural homology to Isopropylparaben and the Acoramidis (AG10) pharmacophore suggests significant, under-explored biological potential. This guide analyzes its physicochemical profile, details its synthesis from the key intermediate 4-fluoro-3-hydroxybenzoic acid, and delineates its potential applications in antimicrobial formulations and transthyretin (TTR) stabilization research.

Part 1: Chemical Identity & Physicochemical Profiling

This compound is the isopropyl ester of 4-fluoro-3-hydroxybenzoic acid.[1][2][3] The introduction of the fluorine atom at the para position (relative to the ester) and the hydroxyl group at the meta position creates a unique electronic and steric environment compared to traditional parabens (4-hydroxybenzoates).

| Property | Specification |

| IUPAC Name | Propan-2-yl 4-fluoro-3-hydroxybenzoate |

| CAS Number | 2379321-69-2 |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| Predicted LogP | ~2.8 - 3.1 (Higher lipophilicity than Methylparaben) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Low water solubility |

Structural Logic & SAR Analysis

The molecule integrates three critical design elements:

-

Isopropyl Ester: Increases lipophilicity (vs. methyl/ethyl esters), enhancing cell membrane permeability and potentially bioavailability.[1]

-

3-Hydroxyl Group: Acts as a hydrogen bond donor/acceptor, critical for enzyme active site binding (e.g., Tyrosinase, TTR).[1]

-

4-Fluorine Substitution:

Part 2: Structural Basis for Biological Activity[1][4][5]

The biological activity of Isopropyl 4-fluoro-3-hydroxybenzoate is extrapolated from two well-validated chemical classes: Antimicrobial Parabens and TTR Stabilizers .[1]

Hypothesis 1: Enhanced Antimicrobial & Preservative Efficacy[1]

-

Mechanism: Like Isopropylparaben, this molecule likely disrupts bacterial membrane potential and inhibits macromolecular synthesis.[1]

-

Fluorine Effect: Fluorination often enhances potency against Gram-positive bacteria (e.g., S. aureus) by increasing lipophilicity and resistance to bacterial efflux pumps.[1]

-

Prediction: Expect lower Minimum Inhibitory Concentration (MIC) values compared to Methylparaben, but potentially higher cytotoxicity to mammalian cells.[1]

Hypothesis 2: Transthyretin (TTR) Binding Probe

-

Context: The parent acid, 4-fluoro-3-hydroxybenzoic acid , is a structural motif found in Acoramidis (AG10) , a high-affinity TTR stabilizer used for treating amyloidosis.[1]

-

Mechanism: The 4-fluoro-3-hydroxy aryl ring mimics the thyroxine-binding pocket of TTR.[1] The isopropyl ester acts as a "prodrug-like" moiety, improving cellular uptake before potentially being hydrolyzed to the active acid form intracellularly.[1]

Hypothesis 3: Tyrosinase Inhibition (Skin Whitening)[1][6][7]

-

Mechanism: Hydroxybenzoates mimic tyrosine.[1] The 3-OH group can chelate copper ions in the tyrosinase active site, inhibiting melanogenesis.[1][4]

-

Advantage: The 4-F substitution prevents the ring from being easily oxidized by the enzyme itself (suicide inhibition), potentially prolonging the inhibitory effect.[1]

Figure 1: Structure-Activity Relationship (SAR) mapping specific functional groups to predicted biological targets.[1][4]

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow

Objective: Synthesize Isopropyl 4-fluoro-3-hydroxybenzoate from 4-fluoro-3-hydroxybenzoic acid via acid-catalyzed esterification.

-

Reagents: 4-Fluoro-3-hydroxybenzoic acid (1.0 eq), Isopropanol (excess, solvent/reactant), Sulfuric acid (catalytic).

-

Protocol:

-

Dissolve 10 mmol of 4-fluoro-3-hydroxybenzoic acid in 30 mL of anhydrous isopropanol.

-

Add 0.5 mL of conc. H₂SO₄ dropwise.[1]

-

Reflux at 85°C for 6–8 hours (monitor via TLC, Hexane:EtOAc 7:3).

-

Cool to RT and neutralize with saturated NaHCO₃.

-

Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄.

-

Concentrate in vacuo.[1] Recrystallize from Hexane/EtOAc if necessary.

-

Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

-

Method: Broth Microdilution (CLSI Standards).[1]

-

Steps:

-

Prepare stock solution of compound in DMSO (10 mg/mL).[1]

-

Dilute serially in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

-

Inoculate wells with bacterial suspension (5 x 10⁵ CFU/mL).[1]

-

Incubate at 37°C for 24 hours.

-

Read: MIC is the lowest concentration with no visible turbidity.[1] Use Isopropylparaben as a positive control.[1]

-

Tyrosinase Inhibition Assay

Objective: Quantify inhibition of mushroom tyrosinase (monophenolase activity).[1][4][5]

-

Reagents: L-Tyrosine (substrate), Mushroom Tyrosinase, Phosphate Buffer (pH 6.8).[1]

-

Protocol:

-

Mix 140 µL buffer + 20 µL enzyme (40 units/mL) in 96-well plate.

-

Add 20 µL test compound (various concentrations). Incubate 10 min at 25°C.

-

Add 20 µL L-Tyrosine (1.5 mM).

-

Measure absorbance at 475 nm (Dopachrome formation) every 30s for 10 min.[1]

-

Figure 2: Experimental workflow from chemical synthesis to biological validation.[1]

Part 4: Safety & Toxicology Profile

-

Metabolic Fate: The isopropyl ester is expected to be hydrolyzed by carboxylesterases in plasma/liver to the parent acid (4-fluoro-3-hydroxybenzoic acid) and isopropanol.[1]

-

Toxicology:

-

Skin Irritation: Likely moderate (Category 2) similar to other benzoate esters.[1]

-

Endocrine Disruption: Caution: Isopropylparaben is restricted in some cosmetics due to weak estrogenic activity.[1] This fluorinated analog must be screened for estrogen receptor (ER) binding, as the fluorine may alter receptor affinity.

-

-

Handling: Standard PPE (Gloves, Goggles, Fume Hood). Avoid inhalation of dust.[1][7]

References

-

Fluorochem. (2025).[1][7] Isopropyl 4-fluoro-3-hydroxybenzoate Product Specifications & Safety Data Sheet. Link

-

Penchala, S. C., et al. (2013).[1][8] "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin variant."[1] Proceedings of the National Academy of Sciences, 110(24), 9992-9997. (Establishes the 4-fluoro-3-hydroxybenzoate motif in TTR stabilizers). Link[1]

-

Soni, M. G., et al. (2005).[1] "Safety assessment of propyl paraben: a review of the published literature." Food and Chemical Toxicology, 43(7), 985-1015.[1] (Baseline toxicity data for propyl/isopropyl hydroxybenzoates). Link

-

Zolghadri, S., et al. (2019).[1] "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. (Mechanisms of benzoate inhibition). Link[1]

-

PubChem. (2025).[1] Compound Summary: Isopropyl 4-hydroxybenzoate (Isopropylparaben).[1] National Library of Medicine.[1] Link

Sources

- 1. Isopropylparaben | C10H12O3 | CID 20161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 51446-31-2|4-Fluoro-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. aablocks.com [aablocks.com]

- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. Antibacterial activity of selected commercial products for mouth washing and disinfection, assessed in accordance with PN-EN 1040 - PMC [pmc.ncbi.nlm.nih.gov]

Isopropyl 4-fluoro-3-hydroxybenzoate safety data sheet (SDS) information

Executive Summary & Chemical Identity

Isopropyl 4-fluoro-3-hydroxybenzoate is a specialized fluorinated phenolic ester used primarily as a pharmacophore building block in medicinal chemistry.[1] It serves as a lipophilic intermediate in the synthesis of transthyretin (TTR) stabilizers (e.g., Acoramidis analogs) and enzyme inhibitors.[1] Its structure combines a deactivated aromatic ring (due to fluorine) with a nucleophilic hydroxyl group and a sterically hindered ester, offering unique regioselectivity in downstream functionalization.[1]

Physicochemical Profile

| Property | Data | Note |

| Molecular Formula | C₁₀H₁₁FO₃ | |

| Molecular Weight | 198.19 g/mol | |

| Appearance | Off-white to tan solid | Crystalline powder |

| LogP | ~2.59 | Moderate lipophilicity; cell-permeable |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |

| Melting Point | Predicted: 60–80 °C | Based on structural analogs |

| Acidity (pKa) | ~7.5 (Phenolic OH) | Acidic due to ortho-fluorine withdrawal |

Hazard Identification & Mechanistic Toxicology

This compound is classified as a Warning grade substance under GHS standards.[1] Its toxicity profile is driven by the phenolic hydroxyl group (protein denaturation potential) and the ester moiety (potential for hydrolysis to acidic metabolites).[1]

GHS Classification & Risk Assessment

| Hazard Code | Description | Mechanistic Insight |

| H302 | Harmful if swallowed | Ester hydrolysis in vivo releases 4-fluoro-3-hydroxybenzoic acid and isopropanol.[1] |

| H315 | Causes skin irritation | Phenolic acidity can disrupt the stratum corneum lipid barrier.[1] |

| H319 | Causes serious eye irritation | Direct chemical insult to corneal epithelium; pH dependent.[1] |

| H335 | May cause respiratory irritation | Dust inhalation triggers mucosal inflammation in the upper respiratory tract.[1] |

Safe Handling & Storage Protocols

Core Directive: Treat as a potent irritant with potential bioavailability.[1] All manipulations must prevent mucosal contact.[1]

A. Engineering Controls[1]

-

Primary Containment: All weighing and open-vessel transfers must occur within a certified Chemical Fume Hood .[1]

-

Ventilation: Maintain face velocity >0.5 m/s.

-

Dust Control: Use an anti-static gun if the powder is electrostatic during weighing.[1]

B. Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH N95 or P100 respirator if handling >10g outside a hood.[1]

-

Dermal: Nitrile gloves (min thickness 0.11 mm).[1] Breakthrough time >480 min.[1]

-

Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for fine powders.[1]

C. Storage & Stability[1]

-

Condition: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Keep under inert gas (Argon/Nitrogen) to prevent phenolic oxidation (browning).[1]

-

Incompatibility: Segregate from strong oxidizing agents (e.g., KMnO₄) and strong bases (which cause rapid hydrolysis).[1]

Emergency Response Architecture

-

Eye Contact: Immediate irrigation for 15 minutes .[1] Use an isotonic saline wash if available; otherwise, tap water.[1] Hold eyelids open to ensure pH neutralization of the cul-de-sac.[1]

-

Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG helps solubilize the lipophilic ester better than water alone.[1]

-

Spill Management:

-

Isolate: Evacuate non-essential personnel.

-

Neutralize: Cover spill with soda ash or lime (calcium hydroxide) to neutralize potential acidity.[1]

-

Collect: Sweep into a biohazard bag using a non-sparking shovel.

-

Synthetic Utility & Application Guide

The isopropyl ester offers a strategic advantage over methyl/ethyl esters: the bulky isopropyl group reduces the rate of unwanted hydrolysis during alkaline alkylation of the 3-hydroxyl group.[1]

Protocol: O-Alkylation of the 3-Hydroxyl Group

Objective: Synthesis of 3-alkoxy-4-fluorobenzoate derivatives (Drug Discovery Scaffold).

-

Dissolution: Dissolve Isopropyl 4-fluoro-3-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.2 M).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 eq).[1][2] The solution may turn yellow (phenolate formation).[1]

-

Addition: Add Alkyl Halide (e.g., Ethyl Iodide, 1.2 eq) dropwise.[1]

-

Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.[1]

-

Note: The isopropyl ester remains intact, whereas a methyl ester might partially hydrolyze under these basic conditions.[1]

-

Visualization of Workflows

Diagram 1: Safety Decision Logic

This decision tree guides the researcher through the risk assessment process before starting an experiment.[1]

Caption: Risk assessment logic flow for handling Isopropyl 4-fluoro-3-hydroxybenzoate based on quantity and physical state.

Diagram 2: Synthetic Pathway & Reactivity

This diagram illustrates the chemical versatility of the compound, highlighting the differential reactivity of the phenol and the ester.[1]

Caption: Reaction map showing the primary functionalization pathways: O-alkylation (favored) vs. Ester hydrolysis.

References

-

Fluorochem. (2025).[1] Safety Data Sheet: Isopropyl 4-fluoro-3-hydroxybenzoate (CAS 2379321-69-2).[1][3][4] Fluorochem Ltd.[1] Link

-

Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Methyl 4-fluoro-3-hydroxybenzoate (Analogous Hazard Data). Fisher Scientific. Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary: 4-Fluoro-3-hydroxybenzoic acid.[1] PubChem.[1] Link

-

Google Patents. (2015).[1] CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.[1][5] Google Patents. Link

-

BLD Pharm. (2025).[1] Product Information: Isopropyl 4-fluoro-3-hydroxybenzoate. BLD Pharm.[1][3] Link

Sources

- 1. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 51446-31-2|4-Fluoro-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. Search Results - AK Scientific [aksci.com]

- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

Structural analogs of Isopropyl 4-fluoro-3-hydroxybenzoate

An In-Depth Technical Guide to the Design, Synthesis, and Characterization of Structural Analogs of Isopropyl 4-fluoro-3-hydroxybenzoate

Introduction: The Strategic Value of Analog Development

In the landscape of modern drug discovery, the strategic modification of lead compounds through the creation of structural analogs is a cornerstone of optimizing therapeutic potential. Isopropyl 4-fluoro-3-hydroxybenzoate serves as a compelling starting point for such exploration. Its structure is a confluence of three key pharmacophoric elements: a benzoic acid scaffold, a fluorine substituent, and a phenolic hydroxyl group, esterified to enhance its properties. The benzoic acid framework is a frequent motif in biologically active molecules, with the carboxylic acid group (or its ester derivative) acting as a crucial hydrogen bond donor and acceptor, often facilitating interactions with enzyme active sites or receptors[1].

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and metabolic properties.[2][3] Fluorine's high electronegativity and relatively small size allow it to mimic hydrogen in certain enzymatic interactions while profoundly altering electronic distribution, lipophilicity, and metabolic stability.[4][5] Specifically, a C-F bond is stronger than a C-H bond, which can block metabolic oxidation at or near the site of fluorination, increasing the compound's in-vivo half-life.[3][4] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the rationale, synthesis, purification, and characterization of structural analogs of Isopropyl 4-fluoro-3-hydroxybenzoate, offering field-proven insights for researchers in drug development.

The Core Scaffold: Understanding Isopropyl 4-fluoro-3-hydroxybenzoate

The parent compound, Isopropyl 4-fluoro-3-hydroxybenzoate (CAS 2379321-69-2), is built upon 4-fluoro-3-hydroxybenzoic acid[6][7][8]. The esterification with isopropanol modifies the carboxylic acid group, which can influence properties like solubility, cell membrane permeability, and oral bioavailability. Ester derivatives are often explored as pro-drugs, which may be hydrolyzed in vivo to release the active carboxylic acid.[9]

Table 1: Physicochemical Properties of the Parent Compound and its Precursor

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Fluoro-3-hydroxybenzoic acid | c1(c(cc(c1F)C(=O)O)O) | C₇H₅FO₃ | 156.11[7] | Precursor for esterification; Melting point: 214-218 °C.[6] |

| Isopropyl 4-fluoro-3-hydroxybenzoate | CC(C)OC(=O)c1cc(O)c(F)cc1 | C₁₀H₁₁FO₃ | 198.19 | LogP: 2.59; H-Bond Acceptors: 3; H-Bond Donors: 1.[10] |

Part 1: Rational Design and Synthesis of Structural Analogs

The design of analogs is not a random process; it is a hypothesis-driven approach to systematically probe the structure-activity relationship (SAR). Modifications can be targeted at three primary locations on the Isopropyl 4-fluoro-3-hydroxybenzoate scaffold.

Caption: Key modification points for analog design on the core scaffold.

Causality Behind Experimental Choices in Synthesis

The most direct route to synthesizing these analogs is through the esterification of the corresponding substituted benzoic acid with an alcohol. The Fischer-Speier esterification is a classic, acid-catalyzed method that is highly effective for this purpose.

Why use Fischer Esterification?

-

Simplicity and Cost-Effectiveness: The reaction typically requires the carboxylic acid, an excess of the alcohol (which can also serve as the solvent), and a catalytic amount of a strong acid (like H₂SO₄), making it an economical choice.[11]

-

Driving Equilibrium: Esterification is a reversible reaction.[11] Using a large excess of the alcohol reactant shifts the equilibrium toward the product side, maximizing the yield, in accordance with Le Châtelier's principle. Alternatively, removing water as it forms, for instance through azeotropic distillation with a solvent like toluene, can also drive the reaction to completion.[12]

Experimental Protocol: Synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate

This protocol details a standard laboratory-scale Fischer esterification. It is a self-validating system where the purity and identity of the product are confirmed in subsequent characterization steps.

Materials:

-

4-Fluoro-3-hydroxybenzoic acid (1.0 eq.)

-

Isopropanol (20-30 eq., serves as solvent and reactant)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq., catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Ethyl Acetate (or Diethyl Ether)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 4-fluoro-3-hydroxybenzoic acid and a large excess of isopropanol.

-

Catalyst Addition: While stirring, carefully add the concentrated sulfuric acid dropwise. The addition is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours). Rationale: Heating accelerates the reaction to reach equilibrium faster. TLC allows for real-time monitoring to avoid unnecessary heating or premature termination.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Reduce the volume of isopropanol using a rotary evaporator. Dilute the residue with ethyl acetate and transfer to a separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and remove unreacted carboxylic acid - caution: CO₂ evolution), and finally with brine (to reduce the solubility of organic material in the aqueous phase).[11]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

Part 2: Purification and Characterization of Analogs

Purification is a critical step to ensure that biological data obtained is from the target compound and not an impurity. Characterization provides the definitive structural proof.

Purification Workflow: A Self-Validating System

The choice of purification method depends on the physical properties of the synthesized analog. For most benzoate esters, which are moderately polar and thermally stable, normal-phase column chromatography is highly effective.

Caption: A self-validating workflow for purification and analysis.

Experimental Protocol: Column Chromatography Purification

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Crude ester product

-

Hexanes and Ethyl Acetate (or similar solvent system)

-

TLC plates, developing chamber, UV lamp

-

Glass column, collection tubes

Step-by-Step Methodology:

-

Solvent System Selection: Determine an appropriate mobile phase using TLC. The ideal solvent system (e.g., 90:10 Hexanes:Ethyl Acetate) should provide a retardation factor (Rƒ) for the desired product of ~0.3-0.4. Rationale: An optimal Rƒ ensures good separation from both less polar and more polar impurities.

-

Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column to create a uniform stationary phase bed, avoiding air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column. Rationale: This "dry loading" technique ensures a narrow starting band, leading to better separation and sharper peaks.

-

Elution and Collection: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC, spotting each fraction on a plate.

-

Product Isolation: Combine the fractions that contain only the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure confirmation and purity assessment.[13][14] These methods provide orthogonal data, creating a robust analytical package.

Table 2: Analytical Techniques for Characterization

| Technique | Abbreviation | Information Gained | Expected Results for Isopropyl 4-fluoro-3-hydroxybenzoate |

| Nuclear Magnetic Resonance | ¹H & ¹³C NMR | Provides a detailed map of the carbon-hydrogen framework.[13] | ¹H NMR: Signals for aromatic protons, a septet and doublet for the isopropyl group, and a broad singlet for the hydroxyl proton. ¹³C NMR: Resonances for aromatic carbons (showing C-F coupling), the carbonyl carbon, and isopropyl carbons. |

| Mass Spectrometry | MS | Determines the molecular weight and provides fragmentation patterns for structural clues.[13][14] | A molecular ion peak [M]+ or [M+H]+ corresponding to the exact mass of the compound (e.g., 198.07 for C₁₀H₁₁FO₃). |

| Infrared Spectroscopy | IR | Identifies the presence of specific functional groups based on their vibrational frequencies. | Characteristic absorptions for O-H (broad, ~3300 cm⁻¹), C=O (ester, ~1700 cm⁻¹), and C-F (~1200-1100 cm⁻¹) bonds. |

| High-Performance Liquid Chromatography | HPLC | Separates components of a mixture to determine purity and quantify the amount of the target compound.[15][16] | A single major peak under gradient elution conditions, with purity typically reported as >95% by area under the curve. |

Part 3: Structure-Activity Relationship (SAR) Insights and Future Directions

While detailed biological data for Isopropyl 4-fluoro-3-hydroxybenzoate is not extensively published, we can infer potential SAR trends from related benzoic acid derivatives to guide future analog design.[1]

-

The Hydroxyl Group: The phenolic -OH group is a key hydrogen bond donor and can be crucial for binding to biological targets.[1] Its position relative to the ester and fluorine is critical. Analogs could explore moving the hydroxyl group (e.g., to the 2-position) or converting it to an ether to probe the necessity of the H-bond donating capability.

-

The Fluorine Atom: The strong electron-withdrawing nature of fluorine increases the acidity of the phenolic proton and influences the electron density of the aromatic ring.[4] This can impact binding affinity and metabolic stability.[2] Synthesizing non-fluorinated or di-fluorinated analogs would directly test the contribution of this substituent.

-

The Ester Group: The size and lipophilicity of the ester alkyl chain can influence pharmacokinetics.[1] Changing the isopropyl group to smaller (methyl, ethyl) or larger (butyl, benzyl) esters can modulate solubility and cell permeability.[17] These modifications are known to affect the biological activity of paraben-like structures.

By systematically synthesizing and screening analogs based on these principles, researchers can build a comprehensive SAR model. This model is the intellectual foundation upon which potent, selective, and drug-like candidates are developed, transforming a simple starting scaffold into a potential therapeutic agent.

References

- Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Google.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Google.

- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Google.

- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.). BenchChem.

- Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. (2018, October 9). Google.

- Isopropyl 4-fluoro-3-hydroxybenzoate (CAS 2379321-69-2) - Fluorochem. (n.d.). Fluorochem.

- Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity | Journal of the American Chemical Society - ACS Publications. (2025, May 17). ACS Publications.

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. (2025, August 6). ResearchGate.

- Advanced Chromatographic Techniques in Pharmaceutical Analysis. (n.d.). Google.

- PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS - Canadian Science Publishing. (n.d.). Canadian Science Publishing.

- Biological Potential of FluoroBenzene Analogs - JSciMed Central. (2016, September 1). JSciMed Central.

- Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis - Benchchem. (n.d.). BenchChem.

- Biological aspects of fluorine - Wikipedia. (n.d.). Wikipedia.

- Fluorine substituent effects (on bioactivity) - ResearchGate. (n.d.). ResearchGate.

- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). Google.

- Ultraviolet absorption spectra of substituted phenols: a computational study - PubMed. (2006, January 15). PubMed.

- Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed. (2021, August 10). PubMed.

- Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - Frontiers. (2017, June 21). Frontiers.

- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.

- Characterization and Identification in Organic Chemistry through Analytical Techniques | Open Access Journals - Research and Reviews. (n.d.). Research and Reviews.

- Chromatography in Drug Development - ILT - Integrated Liner Technologies. (2024, February 8). Integrated Liner Technologies.

- Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study - ACS Publications. (2020, October 16). ACS Publications.

- Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study | The Journal of Organic Chemistry - ACS Publications. (2020, October 16). ACS Publications.

- Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (2013, January 1). Europe PMC.

- Biosourced Functional Hydroxybenzoate- co-Lactide Polymers with Antimicrobial Activity. (2025, June 4). PubMed.

- benzyl benzoate - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents. (n.d.). Google Patents.

- Preparation of Methyl Benzoate. (n.d.). Google.

- Fischer Esterification: Preparation of methyl benzoate | Lab Reports Organic Chemistry. (n.d.). Docsity.

- The Importance of Fluorine in the Life Science Industry - CHIMIA. (n.d.). CHIMIA.

- Advanced crystallisation methods for small organic molecules - RSC Publishing. (2023, March 1). RSC Publishing.

- Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter - Elements Magazine. (n.d.). Elements Magazine.

- Laboratory Techniques of Purification and Isolation - Drug Development. (2012, June 15). Drug Development.

- Chemical structure of p-hydroxybenzoate esters, where R = methylparaben... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Bioprocessing Chromatography Techniques | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.

- 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 - ChemicalBook. (n.d.). ChemicalBook.

- Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences | Crystal Growth & Design - ACS Publications. (2013, January 28). ACS Publications.

- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC - NIH. (2021, December 1). PMC - NIH.

- ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. (n.d.). CABI Digital Library.

- synthesis of parabens from p-hydroxyl benzoic acid. R represents CH3,... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Isopropylparaben | C10H12O3 | CID 20161 - PubChem - NIH. (n.d.). PubChem.

- Chemical Properties of isopropyl 4-hydroxybenzoate (CAS 4191-73-5) - Cheméo. (n.d.). Cheméo.

- Methyl 2-hydroxy benzoate (YMDB01370) - Yeast Metabolome Database. (n.d.). Yeast Metabolome Database.

- 4-Fluoro-3-hydroxybenzoic acid | C7H5FO3 | CID 593635 - PubChem - NIH. (n.d.). PubChem.

- 3-Hydroxybenzoate | C7H5O3- | CID 54675842 - PubChem. (n.d.). PubChem.

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.). Quick Company.

- 4-Fluoro-3-hydroxybenzoic acid - Synquest Labs. (n.d.). Synquest Labs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 5. chimia.ch [chimia.ch]

- 6. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

- 7. 4-Fluoro-3-hydroxybenzoic acid | C7H5FO3 | CID 593635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. docsity.com [docsity.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. rroij.com [rroij.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. iltusa.com [iltusa.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate: An Application Note and Detailed Protocol

Abstract

This comprehensive application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate. This compound is a valuable intermediate in the development of pharmaceutical agents and other advanced materials. The described methodology is centered around the Fischer-Speier esterification of 4-fluoro-3-hydroxybenzoic acid with isopropanol, a classic and efficient method for ester synthesis.[1][2] This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering in-depth explanations of the experimental choices, a step-by-step protocol, and methods for characterization and validation.

Introduction and Scientific Rationale

Isopropyl 4-fluoro-3-hydroxybenzoate is a key building block in organic synthesis, primarily due to the presence of multiple functional groups on its aromatic ring: a hydroxyl group, a fluorine atom, and an isopropyl ester. This unique combination allows for a variety of subsequent chemical modifications, making it a versatile precursor for more complex molecules. The fluorine substituent, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability and binding affinity.

The synthesis of this target molecule is most directly achieved through the Fischer esterification of 4-fluoro-3-hydroxybenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[1][2] To ensure a high yield of the desired ester, the equilibrium of the reaction must be shifted towards the product side. This is typically accomplished by either using a large excess of the alcohol (isopropanol in this case) or by removing the water formed during the reaction.[1][2]